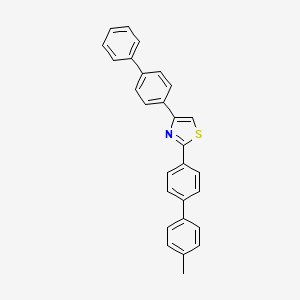
4-(4-Biphenylyl)-2-(4'-methyl-4-biphenyl-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Biphenylyl)-2-(4'-methyl-4-biphenyl-yl)thiazole is a useful research compound. Its molecular formula is C28H21NS and its molecular weight is 403.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(4-Biphenylyl)-2-(4'-methyl-4-biphenyl-yl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This compound is characterized by its biphenyl moieties, which are known to contribute to various biological interactions, including enzyme inhibition and cytotoxic effects against cancer cells.
Chemical Structure
The molecular structure of this compound can be described as follows:
- Molecular Formula : C24H22N2S
- Molecular Weight : 378.51 g/mol
Anticancer Properties
Research indicates that compounds with thiazole rings exhibit significant anticancer activity. Specifically, studies have shown that derivatives of thiazoles can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action :
- CDK Inhibition : Similar structures have been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, a related compound was found to selectively inhibit CDK5 over CDK2, leading to decreased levels of anti-apoptotic proteins like Mcl-1 in pancreatic cancer cells .
- Cytotoxicity : The compound's cytotoxic effects were evaluated against several cancer cell lines, demonstrating potent activity with IC50 values often in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| Pancreatic Cancer | 1.5 |
| Breast Cancer | 2.0 |
| Lung Cancer | 3.0 |
Other Biological Activities
In addition to anticancer properties, thiazole derivatives have been studied for their antimicrobial and anti-inflammatory activities:
- Antimicrobial Activity :
- Compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
- Anti-inflammatory Effects :
- Thiazole derivatives have been evaluated for their ability to inhibit inflammatory pathways, demonstrating significant reductions in cytokine production in vitro.
Case Studies
A notable study explored the effects of thiazole derivatives on Mcl-1 expression in cancer cells. The findings revealed that these compounds could significantly downregulate Mcl-1 levels, enhancing the sensitivity of cancer cells to apoptosis-inducing agents .
Another investigation focused on the structure-activity relationship (SAR) of thiazole compounds, highlighting that modifications in the biphenyl groups could lead to enhanced biological activity, suggesting potential pathways for drug development .
Propiedades
IUPAC Name |
2-[4-(4-methylphenyl)phenyl]-4-(4-phenylphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NS/c1-20-7-9-22(10-8-20)24-13-17-26(18-14-24)28-29-27(19-30-28)25-15-11-23(12-16-25)21-5-3-2-4-6-21/h2-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLFIPATVBZEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














